Molecular Weight and Physicochemical Scaffold Differentiation from Closest Commercial Analogs
The target compound's molecular weight (328.37 g·mol⁻¹) occupies a distinct position within the N-acyloxy-2-(quinolin-8-yloxy)acetimidamide series, differing by −1.97 g·mol⁻¹ from the morpholine-4-carbonyl analog (330.34 g·mol⁻¹) and +43.07 g·mol⁻¹ from the cyclopropanecarbonyl analog (285.30 g·mol⁻¹) . This intermediate molecular weight, combined with the presence of a basic piperidine nitrogen (calculated pKa ~10) absent in comparator substituents, produces a differentiated lipophilicity and hydrogen-bonding profile that directly impacts drug-likeness parameters, solubility, and passive membrane permeability—critical considerations for both in vitro assay design and in vivo candidate progression.
| Evidence Dimension | Molecular weight (g·mol⁻¹) and structural substituent identity |
|---|---|
| Target Compound Data | 328.37 g·mol⁻¹ (piperidine-1-carbonyloxy substituent; C₁₇H₂₀N₄O₃) |
| Comparator Or Baseline | Morpholine-4-carbonyl analog: 330.34 g·mol⁻¹ (C₁₆H₁₈N₄O₄); Cyclopropanecarbonyl analog: 285.30 g·mol⁻¹ (C₁₅H₁₅N₃O₃); Acetoxy analog: 259.27 g·mol⁻¹ (C₁₃H₁₃N₃O₃) |
| Quantified Difference | ΔMW: −1.97 g·mol⁻¹ vs. morpholine analog; +43.07 g·mol⁻¹ vs. cyclopropane analog; +69.10 g·mol⁻¹ vs. acetoxy analog. Piperidine nitrogen imparts basicity (pKa ~10) absent in other substituents. |
| Conditions | Vendor-reported molecular weights from supplier technical datasheets (CheMenu); pKa estimated from piperidine ring basicity. |
Why This Matters
Molecular weight and basicity directly govern solubility, logP, permeability, and non-specific protein binding—parameters that determine assay compatibility and lead-likeness; substituting analogs with different molecular weights and ionization states alters these properties unpredictably.
